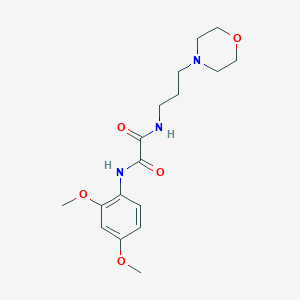

(E)-N-(azepan-1-yl(phenyl)methylene)-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

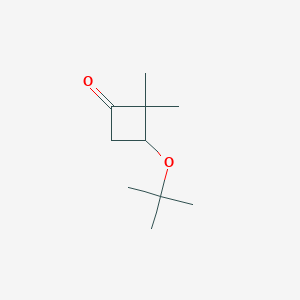

(E)-N-(azepan-1-yl(phenyl)methylene)-4-fluorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is also known as TAK-915 and belongs to the class of sulfonamide compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Sulfonamides, including compounds structurally related to "(E)-N-(azepan-1-yl(phenyl)methylene)-4-fluorobenzenesulfonamide," have been pivotal in the development of a variety of therapeutic agents. Their versatility and broad bioactive spectrum after structural modifications have led to applications in antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antiepileptic agents, among others. The research emphasizes the potential of sulfonamide-based compounds for rational drug design, highlighting their significant role in addressing a wide range of health conditions (He Shichao et al., 2016).

Environmental Science

In environmental science, the study of compounds containing phenolic hydroxyl groups, akin to the structural motifs in sulfonamides, has shed light on their reactivity and fate in aquatic environments. This research is critical for understanding the environmental impact and degradation pathways of such compounds, contributing to the development of safer and more sustainable chemical practices (Camille Haman et al., 2015).

Advanced Materials and Chemistry

The synthesis and application of cyclic compounds containing aminobenzenesulfonamide frameworks demonstrate their importance in the creation of novel materials and chemical entities. Such research not only advances the field of synthetic chemistry but also opens up new avenues for the development of functional materials and pharmaceuticals, showcasing the versatility and utility of aminobenzenesulfonamide derivatives in modern chemistry (Kyosuke Kaneda, 2020).

Analytical and Biochemical Applications

The investigation into fluorescent chemosensors based on specific phenolic structures, similar to those found in sulfonamide derivatives, illustrates the growing interest in utilizing these compounds for the detection of various analytes. This research highlights the potential of sulfonamide-based compounds in the development of sensitive and selective analytical tools, which are crucial for biochemical research and diagnostics (P. Roy, 2021).

Mecanismo De Acción

Target of Action

The primary targets of this compound, also known as Ohtuvayre or ensifentrine, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in a variety of downstream effects, including bronchodilation and anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to smooth muscle relaxation in the airways (bronchodilation) and a reduction in the release of pro-inflammatory cytokines . These effects can help to alleviate symptoms in conditions such as chronic obstructive pulmonary disease (COPD).

Pharmacokinetics

It is known that the compound is delivered directly to the lungs through a standard jet nebulizer

Result of Action

The dual action of Ohtuvayre as a bronchodilator and anti-inflammatory leads to significant clinical benefits in the treatment of COPD . It has been shown to be well-tolerated and effective both alone and when used with other maintenance therapies .

Propiedades

IUPAC Name |

(NE)-N-[azepan-1-yl(phenyl)methylidene]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2S/c20-17-10-12-18(13-11-17)25(23,24)21-19(16-8-4-3-5-9-16)22-14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-15H2/b21-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYSXLBZEDACPZ-XUTLUUPISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)F)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2945649.png)

![Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B2945652.png)

![Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2945654.png)

![(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid](/img/structure/B2945656.png)

![N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2945668.png)

![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)